![molecular formula C11H10BrN3O B1443906 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine CAS No. 1410670-75-5](/img/structure/B1443906.png)
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
Overview
Description
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a derivative of pyrimidine that is widely used in different fields of research and industry . It has a molecular weight of 280.12 .
Synthesis Analysis
The synthesis of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine involves several stages . The 2-aminopyrimidine is dissolved in acetonitrile and N-bromosuccinimide is added under ice-cooling. The mixture is stirred in the dark overnight at room temperature .Molecular Structure Analysis
The molecular structure of 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is represented by the InChI code: 1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) .Chemical Reactions Analysis
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical And Chemical Properties Analysis
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a solid at room temperature .Scientific Research Applications
Non-Linear Optical (NLO) Materials
The compound has been studied for its potential use in non-linear optical materials . These materials are crucial for various applications such as optical switching, data storage, and frequency doubling. The NLO properties of derivatives of 5-bromo-2-aminobenzimidazole, which is structurally similar to the compound , have been computationally analyzed, indicating potential for the development of new NLO materials .
Medicinal Chemistry
Derivatives of 5-bromo-2-aminobenzimidazole, which share a core structure with our compound, have been registered as drugs exhibiting antiparasitic, antifungal, antiviral, and anti-allergic activities . This suggests that 5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine could also be a precursor for pharmaceuticals with similar properties.
Safety and Hazards
properties
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUYJWUISMNCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C=N2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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